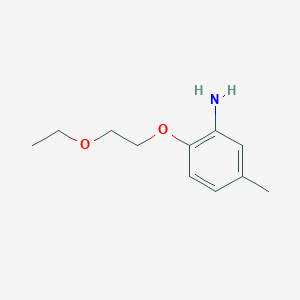

2-(2-乙氧基乙氧基)-5-甲基苯胺

描述

2-(2-Ethoxyethoxy)ethanol, also known under many trade names, is a solvent used widely in commercial and industrial applications . It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .

Synthesis Analysis

2-Ethoxyethanol is manufactured by the reaction of ethylene oxide with ethanol . As with other glycol ethers, 2-ethoxyethanol has the useful property of being able to dissolve chemically diverse compounds .Molecular Structure Analysis

The molecular formula of 2-(2-Ethoxyethoxy)ethanol is C6H14O3 . It has an average mass of 134.174 Da and a Monoisotopic mass of 134.094299 Da .Chemical Reactions Analysis

As a solvent, 2-(2-Ethoxyethoxy)ethanol has the ability to dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers . This makes it an ideal multi-purpose cleaner, and it is used in products such as varnish removers and degreasing solutions .Physical And Chemical Properties Analysis

2-(2-Ethoxyethoxy)ethanol is a clear liquid with a sweet, ether-like odor . It has a density of 0.930 g/cm^3, a melting point of -70 °C, and a boiling point of 135 °C . It is miscible with water and has a vapor pressure of 4 mmHg at 20°C .科学研究应用

DNA 甲基转移酶抑制剂和抗肿瘤作用

DNA 甲基转移酶抑制剂(核苷脱氧胞苷的类似物)显示出抑制超甲基化、恢复抑制基因表达并在体外和体内实验室模型中发挥抗肿瘤作用的能力。这些化合物(包括 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷)显示出有希望的抗白血病活性,但在实体瘤中的活性有限。这些药物的临床作用可能需要联合治疗,强调了进行全面 III 期研究的必要性 (Goffin & Eisenhauer,2002 年)。

天然产物提取的可持续溶剂

2-甲基氧杂环己烷 (2-MeOx) 被强调为一种可持续的生物基溶剂,用于提取天然产物和食品成分,显示出作为传统石油基溶剂替代品的环保和经济可行性。这篇综述强调了在现代植物化学中用生物基替代品替代石油基溶剂的重要性 (Rapinel 等人,2020 年)。

生物质转化为有价值的化学品

将植物生物质转化为 5-羟甲基糠醛 (HMF) 及其衍生物(包括用于聚合物、燃料和各种化学品的呋喃衍生物)代表着向化学工业可再生原料的重大转变。这篇综述涵盖了从己糖碳水化合物和木质纤维素合成 HMF,突出了其作为碳氢化合物替代来源的潜力 (Chernyshev 等人,2017 年)。

液晶研究

对亚甲基连接液晶二聚体(如 1,5-双(4-乙氧基苯胺亚苄基-4'-基)戊烷)的研究揭示了扭曲弯向列相的形成,有助于理解液晶相和设计新型液晶材料 (Henderson & Imrie,2011 年)。

抗氧化活性测定方法

对用于测定抗氧化活性的分析方法的综述探讨了基于氢原子转移和电子转移反应的各种检测方法。这篇综合综述提供了对抗氧化剂容量检测的化学原理及其在食品工程、医学和药学等各个领域的应用的批判性见解 (Munteanu & Apetrei,2021 年)。

作用机制

Target of Action

Similar compounds such as diethylene glycol diethyl ether have been shown to interact with targets like acetylcholinesterase and phosphoenolpyruvate-protein phosphotransferase . These targets play crucial roles in nerve signal transmission and energy metabolism, respectively.

Mode of Action

It’s suggested that similar compounds might cause changes in the activity of their targets, leading to alterations in biochemical processes . For instance, inhibition of Acetylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, affecting nerve signal transmission .

Biochemical Pathways

Based on its potential targets, it could influence pathways related to nerve signal transmission and energy metabolism .

Pharmacokinetics

Similar compounds like diethylene glycol monoethyl ether are known to be readily absorbed through the skin and gastrointestinal tract and metabolized to form 2-(2-ethoxyethoxy)acetic acid, which is eliminated with the urine . These properties can impact the bioavailability of the compound.

Result of Action

Based on its potential targets, it could influence nerve signal transmission and energy metabolism, potentially leading to changes at the cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its action .

安全和危害

未来方向

The impact of solvent losses and emissions has become a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent . This concept has generated a substantial chemical literature and has led to the development of so-called neoteric solvents . The search for less-impacting solvents is inefficient if carried out without due regard, even at the research stage, to the particular circumstances under which solvents are to be used on the industrial scale .

属性

IUPAC Name |

2-(2-ethoxyethoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYLJWUZKEVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyethoxy)-5-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

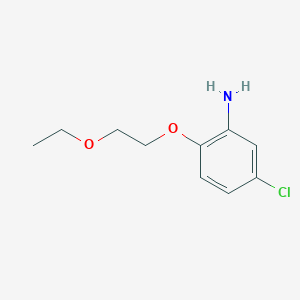

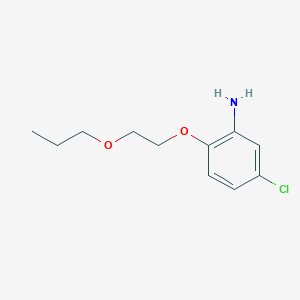

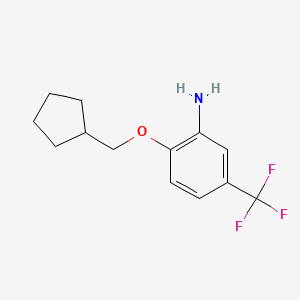

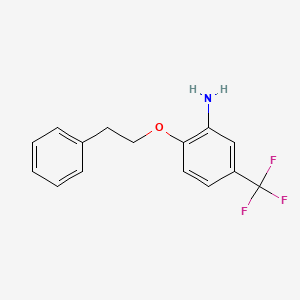

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

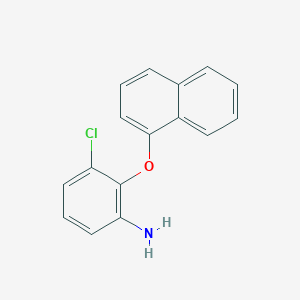

![2-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B3173066.png)

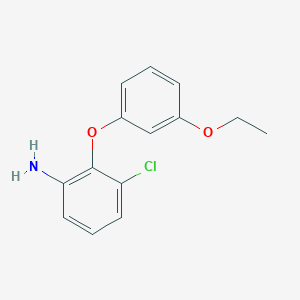

![2-[3-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B3173099.png)

![2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3173134.png)

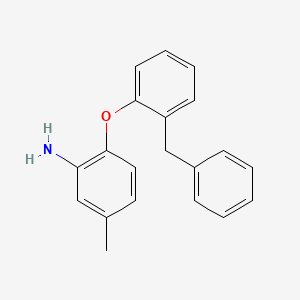

![2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline](/img/structure/B3173154.png)